1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine 1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14645754
InChI: InChI=1S/C21H28N2/c1-19-9-11-21(12-10-19)18-23-16-14-22(15-17-23)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3
SMILES:
Molecular Formula: C21H28N2
Molecular Weight: 308.5 g/mol

1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine

CAS No.:

Cat. No.: VC14645754

Molecular Formula: C21H28N2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine -

Specification

Molecular Formula C21H28N2
Molecular Weight 308.5 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
Standard InChI InChI=1S/C21H28N2/c1-19-9-11-21(12-10-19)18-23-16-14-22(15-17-23)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3
Standard InChI Key WUHIJFJIWDAJOE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine (C₂₁H₂₈N₂; molecular weight 308.5 g/mol) features a piperazine ring substituted at the 1-position with a 4-methylbenzyl group and at the 4-position with a 3-phenylpropyl chain. The piperazine core, a six-membered ring with two nitrogen atoms at positions 1 and 4, provides a versatile scaffold for interactions with biological targets. The 4-methylphenyl group introduces steric and electronic effects, while the 3-phenylpropyl side chain enhances lipophilicity, potentially influencing blood-brain barrier penetration.

Table 1: Structural Data

PropertyValue
Molecular FormulaC₂₁H₂₈N₂
Molecular Weight308.5 g/mol
IUPAC Name1-[(4-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
Key Functional GroupsPiperazine, benzyl, phenylpropyl

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the compound’s structure. The ¹H-NMR spectrum typically shows distinct signals for the piperazine protons (δ 2.5–3.5 ppm), aromatic protons from the phenyl groups (δ 6.8–7.3 ppm), and methyl groups (δ 2.3 ppm). High-resolution MS data corroborate the molecular ion peak at m/z 308.5, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, starting with the alkylation of piperazine. Key steps include:

  • N-Alkylation: Reacting piperazine with 1-(chloromethyl)-4-methylbenzene in ethanol under reflux to introduce the 4-methylbenzyl group.

  • Second Alkylation: Introducing the 3-phenylpropyl chain via nucleophilic substitution using 3-phenylpropyl bromide in tetrahydrofuran (THF) with a base like potassium carbonate.

  • Purification: Chromatography or recrystallization from ethanol yields the final product with >95% purity.

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
11-(Chloromethyl)-4-methylbenzene, PiperazineEthanolReflux65–70
23-Phenylpropyl bromide, K₂CO₃THF60°C50–55

Challenges in Synthesis

Side reactions, such as over-alkylation or ring-opening, necessitate precise stoichiometric control. Catalytic amounts of iodine have been explored to enhance regioselectivity, though this remains an area for optimization.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Dopamine Reuptake Inhibitors

CompoundMolecular TargetKi (nM)Selectivity Over SERT/NET
GBR 12935DAT0.6>100-fold
1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazineDAT (predicted)N/APending experimental data

Functional Divergence

Future Directions

  • Binding Assays: Quantitative studies to measure DAT/SERT/NET affinity.

  • In Vivo Efficacy: Animal models of depression or addiction.

  • Structural Modifications: Introducing fluorinated groups to enhance pharmacokinetics.

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